molecular formula C9H11BrN2O B2681433 2-Bromo-5-cyclopentyloxypyrazine CAS No. 959238-32-5

2-Bromo-5-cyclopentyloxypyrazine

Cat. No.: B2681433
CAS No.: 959238-32-5
M. Wt: 243.104
InChI Key: TWEFZMBEDSYDDO-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopentyloxypyrazine is an organic compound with the molecular formula C9H11BrN2O. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 2-position and a cyclopentyloxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopentyloxypyrazine typically involves the bromination of 5-cyclopentyloxypyrazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and ensuring adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopentyloxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl or diaryl compounds .

Scientific Research Applications

2-Bromo-5-cyclopentyloxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopentyloxypyrazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the cyclopentyloxy group play crucial roles in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    2-Bromo-5-methoxypyrazine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    2-Chloro-5-cyclopentyloxypyrazine: Similar structure but with a chlorine atom instead of a bromine atom.

    5-Cyclopentyloxypyrazine: Lacks the bromine atom at the 2-position.

Uniqueness: 2-Bromo-5-cyclopentyloxypyrazine is unique due to the combination of the bromine atom and the cyclopentyloxy group, which imparts distinct chemical and physical properties. This combination enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-cyclopentyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFZMBEDSYDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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